
1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a pyrrolidine ring attached to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyrimidine with a suitable pyrrolidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the efficiency of the synthesis process.
化学反应分析
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce alcohols or amines.
科学研究应用
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways. Additionally, its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a valuable compound for drug discovery and development.
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including agriculture, electronics, and materials science.
作用机制
The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to the modulation of various biological processes.
For example, in the context of drug development, the compound may target specific enzymes involved in disease pathways, thereby inhibiting their activity and preventing the progression of the disease. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolidine derivatives and pyrimidine-based compounds. Some similar compounds include:
Pyrrolidine-2-carboxylic acid: A compound with a similar pyrrolidine ring structure but lacking the pyrimidine moiety.
2,6-dimethylpyrimidine: A compound with a similar pyrimidine ring structure but lacking the pyrrolidine moiety.
Pyrrolidine-3-carboxylic acid: A compound with a similar pyrrolidine ring structure but with different substitution patterns.
The uniqueness of this compound lies in its combined pyrimidine and pyrrolidine structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-5-10(13-8(2)12-7)14-4-3-9(6-14)11(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16) |
InChI 键 |
LRANHKLTPOULKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



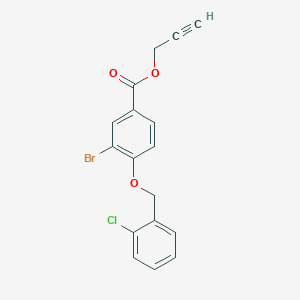
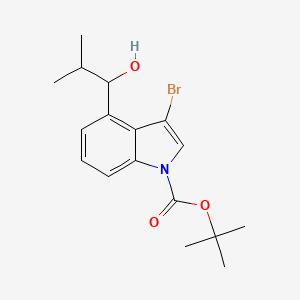


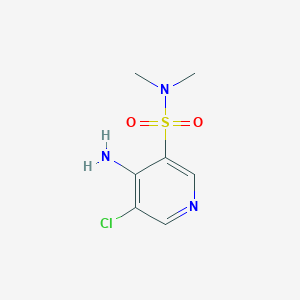
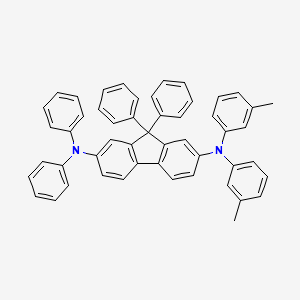

![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)


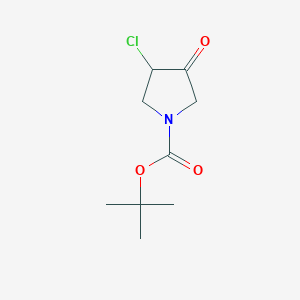
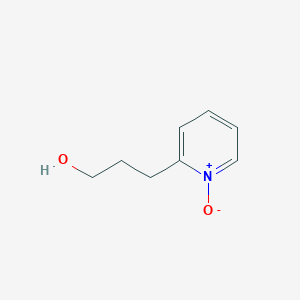
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
